Ziagen Ziagen Abacavir sulfate is an azaheterocycle sulfate salt that is the sulfate salt of the HIV-1 reverse transcriptase inhibitor abacavir. It is functionally related to an abacavir.
Abacavir (brand name: Ziagen) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults, children, and infants. Abacavir is always used in combination with other HIV medicines. 
Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
See also: Abacavir Sulfate; LAmivudine; Zidovudine (component of); Abacavir Sulfate; LAmivudine (component of).
Brand Name: Vulcanchem
CAS No.: 188062-50-2
VCID: VC21345865
InChI: InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
SMILES: C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Molecular Formula: C28H38N12O6S
Molecular Weight: 670.7 g/mol

Ziagen

CAS No.: 188062-50-2

Cat. No.: VC21345865

Molecular Formula: C28H38N12O6S

Molecular Weight: 670.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ziagen - 188062-50-2

CAS No. 188062-50-2
Molecular Formula C28H38N12O6S
Molecular Weight 670.7 g/mol
IUPAC Name [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Standard InChI InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
Standard InChI Key WMHSRBZIJNQHKT-FFKFEZPRSA-N
Isomeric SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Canonical SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Appearance White to Off-White Solid
Colorform White to off-white solid
Melting Point 213-214 °C

Chemical Structure and Properties

Chemical Composition

Ziagen contains abacavir sulfate, a compound with the chemical name (1S,cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol sulfate (salt) (2:1) . This compound represents the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . Abacavir sulfate possesses a molecular formula of (C14H18N6O)2- H2SO4 and a molecular weight of 670.76 daltons .

Physical Properties

Abacavir sulfate appears as a white to off-white solid with significant water solubility, approximately 77 mg/mL in distilled water at 25°C . The compound has an octanol/water partition coefficient (log P) of approximately 1.20 at pH 7.1 to 7.3 at 25°C, indicating its moderate lipophilicity . This physical property profile contributes to the compound's pharmacokinetic characteristics and tissue distribution within the body.

Structural Features

The structural formula of abacavir contains several critical functional groups that contribute to its antiviral activity . The purine base component enables the compound to mimic natural nucleosides and interact with viral enzymes, while the cyclopentene ring and its specific stereochemistry are essential for proper molecular recognition and biological activity.

Mechanism of Action

Antiviral Activity

Abacavir is a carbocyclic synthetic nucleoside analogue that requires intracellular activation to exert its antiviral effects . Upon entering cells, abacavir is converted by cellular enzymes to the active metabolite, carbovir triphosphate (CBV-TP), which is an analogue of deoxyguanosine-5′-triphosphate (dGTP) .

Inhibition of HIV Reverse Transcriptase

The primary mechanism of action for CBV-TP involves inhibiting HIV-1 reverse transcriptase (RT) through two complementary mechanisms :

  • Competitive inhibition: CBV-TP competes with the natural substrate dGTP for incorporation into the growing viral DNA chain.

  • Chain termination: Once incorporated into viral DNA, CBV-TP prevents the formation of the essential 5′ to 3′ phosphodiester linkage needed for DNA chain elongation due to the absence of a 3′-OH group in the incorporated nucleotide analogue .

This dual mechanism results in termination of viral DNA growth, effectively inhibiting HIV replication. It is noteworthy that CBV-TP is only a weak inhibitor of cellular DNA polymerases, which contributes to its selective antiviral activity with limited impact on host cell DNA synthesis .

Pharmaceutical Formulations

Tablet Formulation

  • Colloidal silicon dioxide

  • Magnesium stearate

  • Microcrystalline cellulose

  • Sodium starch glycolate

The tablets feature a film coating composed of hypromellose, polysorbate 80, synthetic yellow iron oxide, titanium dioxide, and triacetin . They are designed with a blue-green, capsule-shaped appearance and are engraved with "GX LL1" on one side for proper identification .

Oral Solution Formulation

Ziagen is also available as an oral solution to provide flexibility in dosing, particularly for pediatric patients or adults who have difficulty swallowing tablets . Each milliliter (1 mL) of Ziagen oral solution contains abacavir sulfate equivalent to 20 mg of abacavir (20 mg/mL) as the active ingredient . The oral solution contains the following inactive ingredients:

  • Artificial strawberry and banana flavors

  • Citric acid (anhydrous)

  • Methylparaben and propylparaben (as preservatives)

  • Propylene glycol

  • Saccharin sodium

  • Sodium citrate (dihydrate)

  • Sorbitol solution

  • Water

These formulations allow for flexible dosing strategies based on patient characteristics, clinical needs, and treatment requirements.

Clinical Pharmacology

Pharmacokinetics

Abacavir demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. In single-dose studies, the observed elimination half-life (t1/2) was reported as 1.54 ± 0.63 hours . Following intravenous administration, the total clearance was measured at 0.80 ± 0.24 L/hr/kg (mean ± SD) .

When administered orally, abacavir is rapidly absorbed and extensively distributed throughout the body. The medication undergoes metabolism primarily through hepatic pathways, with renal excretion of unchanged abacavir representing only a minor route of elimination in humans .

Metabolism and Elimination

Abacavir undergoes intracellular metabolism to form its active metabolite, carbovir triphosphate. The parent compound is metabolized by two main pathways:

  • Alcohol dehydrogenase

  • Glucuronyl transferase

These metabolic pathways result in inactive metabolites that are eventually eliminated from the body. In elimination studies, approximately 16% of the administered dose was recovered in urine .

Geriatric Use

Clinical Efficacy Studies

Therapy-Naive Adults

Multiple clinical trials have evaluated the efficacy of Ziagen in treatment-naive HIV-1 infected adults, demonstrating its value as a component of combination antiretroviral therapy.

CNA30024 Study

CNA30024 was a pivotal multicenter, double-blind, controlled trial that randomized 649 HIV-1-infected, therapy-naive adults to receive either:

  • Ziagen (300 mg twice daily), lamivudine (150 mg twice daily), and efavirenz (600 mg once daily); or

  • Zidovudine (300 mg twice daily), lamivudine (150 mg twice daily), and efavirenz (600 mg once daily)

The study population was predominantly male (81%), with diverse ethnic representation: Caucasian (51%), Black (21%), and Hispanic (26%) . The median age was 35 years, with a median pretreatment CD4+ cell count of 264 cells/mm³ and median plasma HIV-1 RNA of 4.79 log₁₀ copies/mL .

Table 1. Outcomes of Randomized Treatment Through Week 48 (CNA30024)

OutcomeZIAGEN plus Lamivudine plus Efavirenz (n = 324)Zidovudine plus Lamivudine plus Efavirenz (n = 325)
Responder*69% (73%)69% (71%)
Virologic failures†6%4%
Discontinued due to adverse reactions14%16%
Discontinued due to other reasons‡10%11%

*Patients achieved and maintained confirmed HIV-1 RNA ≤50 copies/mL (<400 copies/mL) through Week 48 .
†Includes viral rebound, insufficient viral response according to the investigator, and failure to achieve confirmed ≤50 copies/mL by Week 48 .
‡Includes consent withdrawn, lost to follow up, protocol violations, those with missing data, clinical progression, and other .

After 48 weeks of therapy, the median CD4+ cell count increase from baseline was 209 cells/mm³ in the Ziagen group compared to 155 cells/mm³ in the zidovudine group, demonstrating the immunological benefits of the abacavir-containing regimen . Through Week 48, clinical disease progression was observed in 8 subjects (2%) in the Ziagen group (5 CDC classification C events and 3 deaths) and 5 subjects (2%) in the zidovudine arm .

CNA3005 Study

CNA3005 was another significant multicenter, double-blind, controlled trial involving 562 HIV-1-infected, therapy-naive adults randomized to receive either:

  • Ziagen (300 mg twice daily) plus COMBIVIR (lamivudine 150 mg/zidovudine 300 mg twice daily), or

  • Indinavir (800 mg 3 times a day) plus COMBIVIR twice daily

The trial was stratified based on pre-entry plasma HIV-1 RNA levels (10,000 to 100,000 copies/mL and greater than 100,000 copies/mL) . The study population was predominantly male (87%), with representation across different ethnicities: Caucasian (73%), Black (15%), and Hispanic (9%) . At baseline, the median age was 36 years, median CD4+ cell count was 360 cells/mm³, and median plasma HIV-1 RNA was 4.8 log₁₀ copies/mL .

Table 2. Outcomes of Randomized Treatment Through Week 48 (CNA3005)

OutcomeZIAGEN plus Lamivudine/Zidovudine (n = 262)Indinavir plus Lamivudine/Zidovudine (n = 265)
Responder*49%50%
Virologic failure†31%28%
Discontinued due to adverse reactions10%12%
Discontinued due to other reasons‡11%10%

*Patients achieved and maintained confirmed HIV-1 RNA <400 copies/mL .
†Includes viral rebound and failure to achieve confirmed <400 copies/mL by Week 48 .
‡Includes consent withdrawn, lost to follow up, protocol violations, those with missing data, clinical progression, and other .

Dosage and Administration

Adult Dosage

The recommended oral dosage of Ziagen for adults is 300 mg twice daily or 600 mg once daily, typically administered as part of a combination antiretroviral regimen . The 600 mg once-daily dosing option may provide convenience for certain patients, potentially improving adherence.

Pediatric Dosage

For pediatric patients, Ziagen dosing is weight-based. The recommended oral dosage of Ziagen tablets for HIV-1–infected pediatric patients is presented according to weight categories . The oral solution formulation (20 mg/mL) provides flexibility for precise dosing in smaller children.

Administration Considerations

It's recommended that treatment is initiated with abacavir, lamivudine, and zidovudine separately for the first 6-8 weeks before transitioning to fixed-dose combinations containing abacavir . This approach allows for individual component dose adjustments if necessary and facilitates monitoring for potential hypersensitivity reactions to abacavir during the initial treatment period.

Special Populations

Hepatic Impairment

Ziagen is contraindicated in patients with moderate or severe hepatic impairment due to the significant alterations in drug metabolism observed in these populations . For patients with mild hepatic impairment (Child-Pugh score 5 to 6), a reduced dose of 200 mg twice daily is recommended .

Geriatric Use

For elderly patients, caution is advised when prescribing Ziagen, considering the potentially higher risk of decreased organ function and concomitant diseases or medications . Dose selection should be approached carefully, with consideration of these factors.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator